cis-melilotoside
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Overview
Description
Cis-melilotoside: is a phenolic glycoside derived from o-coumaric acid. It is commonly found in plants such as Melilotus officinalis (yellow sweet clover) and Artemisia species . This compound exhibits potent antioxidant properties and moderate antiprotozoal activity against Trypanosoma cruzi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-melilotoside can be isolated from the methanol extract of Melilotus officinalis seeds. The isolation process involves several steps, including column chromatography and preparative thin-layer chromatography . The structures of isolated compounds are determined using spectroscopic techniques such as NMR, UV-Vis, and FTIR .
Industrial Production Methods: the extraction from natural sources like Melilotus officinalis and Artemisia species remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Cis-melilotoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced antioxidant and antiprotozoal activities .
Scientific Research Applications
Cis-melilotoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Mechanism of Action
The mechanism of action of cis-melilotoside involves its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. It also exhibits antiprotozoal activity by inhibiting the growth of Trypanosoma cruzi . The molecular targets and pathways involved include the inhibition of oxidative enzymes and disruption of protozoal cell membranes .
Comparison with Similar Compounds
Trans-melilotoside: Another isomer of melilotoside with similar properties but different spatial configuration.
Coumarin: A related compound with anticoagulant properties.
4-Hydroxycoumarin: A derivative of coumarin with potent anticoagulant activity.
Uniqueness of Cis-melilotoside: this compound is unique due to its specific antioxidant and antiprotozoal activities, which are not as pronounced in its similar compounds .
Properties
Molecular Formula |
C15H18O8 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
GVRIYIMNJGULCZ-QLFWQTQQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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